Benzyl 3-acetyl-1H-indole-1-carboxylate Benzyl 3-acetyl-1H-indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 103871-32-5
VCID: VC14215455
InChI: InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

Benzyl 3-acetyl-1H-indole-1-carboxylate

CAS No.: 103871-32-5

Cat. No.: VC14215455

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-acetyl-1H-indole-1-carboxylate - 103871-32-5

Specification

CAS No. 103871-32-5
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name benzyl 3-acetylindole-1-carboxylate
Standard InChI InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
Standard InChI Key YMLWRJSPWWJKJE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of benzyl 3-acetyl-1H-indole-1-carboxylate comprises a planar indole ring system substituted with an acetyl group at the third carbon and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. The molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol. The acetyl group enhances electron density at the C-3 position, while the benzyl ester contributes to lipophilicity, improving membrane permeability in biological systems .

Key physicochemical parameters include:

PropertyValue
Melting Point190–192°C (observed in analogs)
SolubilitySoluble in DMSO, chloroform
LogP (Partition Coefficient)~2.7 (estimated)

The presence of the benzyl ester renders the compound stable under acidic conditions but susceptible to hydrolysis in basic environments, a property exploited in prodrug design .

Synthesis and Optimization Strategies

The synthesis of benzyl 3-acetyl-1H-indole-1-carboxylate typically involves a multi-step protocol:

Indole Nitrogen Protection

The indole nitrogen is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. For example, treatment of 1H-indole with Cbz-Cl in tetrahydrofuran (THF) and aqueous sodium hydroxide yields 1-benzyloxycarbonylindole (N-Cbz indole) .

Acetylation at C-3

Friedel-Crafts acetylation introduces the acetyl group at the C-3 position. Using acetyl chloride and Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM), the reaction proceeds at 0–5°C to minimize side reactions. The product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), achieving yields of 75–85% .

Catalytic Enhancements

Recent advancements employ boron-based catalysts, such as B(C₆F₅)₃, to improve regioselectivity and reaction efficiency. For instance, B(C₆F₅)₃-catalyzed reactions at 60°C for 6 hours enhance yields to 85% while reducing byproduct formation .

Biological Activities and Mechanistic Insights

Benzyl 3-acetyl-1H-indole-1-carboxylate exhibits moderate bioactivity profiles, primarily as an intermediate in drug discovery:

Antimicrobial Properties

The methyl ester analog, methyl 3-indolacetate, shows broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Computational docking studies indicate that the acetyl group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Applications in Pharmaceutical Development

Prodrug Design

The benzyl ester moiety serves as a hydrolyzable prodrug linker. For example, enzymatic cleavage by esterases in vivo releases the active 3-acetylindole, which inhibits interleukin-6 (IL-6) production in macrophages (IC₅₀ = 12 µM) .

Polymer-Based Drug Delivery

Conjugation with polyethylene glycol (PEG) enhances aqueous solubility. PEGylated derivatives exhibit a 3-fold increase in plasma half-life compared to the parent compound in murine models .

Structural Analogs and Comparative Analysis

The compound shares functional similarities with several indole derivatives:

CompoundKey Structural FeaturesBioactivity Highlights
3-AcetylindoleAcetyl group at C-3Precursor for NSAID synthesis
IndomethacinIndole with methoxy groupsCOX-1/COX-2 inhibition (IC₅₀ = 0.1 µM)
BenzoylindoleBenzoyl substituent at C-3Anti-inflammatory (IL-1β reduction by 40%)

Benzyl 3-acetyl-1H-indole-1-carboxylate distinguishes itself through its balanced lipophilicity (LogP = 2.7) and synthetic versatility, enabling modular derivatization .

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